REACTION_SMILES
|
[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][c:7]1[cH:8][c:9]([CH2:10][N:11]2[C:12](=[O:30])[N:13]([c:17]3[cH:18][n:19][n:20]([CH2:22][c:23]4[c:24]([CH3:29])[n:25][o:26][c:27]4[CH3:28])[cH:21]3)[C:14](=[O:16])[CH2:15]2)[cH:31][cH:32][cH:33]1)([CH3:5])([CH3:34])[CH3:35].[CH3:37][OH:38].[ClH:36]>>[OH:6][c:7]1[cH:8][c:9]([CH2:10][N:11]2[C:12](=[O:30])[N:13]([c:17]3[cH:18][n:19][n:20]([CH2:22][c:23]4[c:24]([CH3:29])[n:25][o:26][c:27]4[CH3:28])[cH:21]3)[C:14](=[O:16])[CH2:15]2)[cH:31][cH:32][cH:33]1
|
Name
|
Cc1noc(C)c1Cn1cc(N2C(=O)CN(Cc3cccc(O[Si](C)(C)C(C)(C)C)c3)C2=O)cn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1noc(C)c1Cn1cc(N2C(=O)CN(Cc3cccc(O[Si](C)(C)C(C)(C)C)c3)C2=O)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1noc(C)c1Cn1cc(N2C(=O)CN(Cc3cccc(O)c3)C2=O)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |